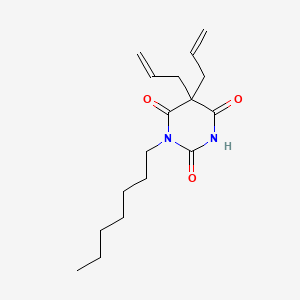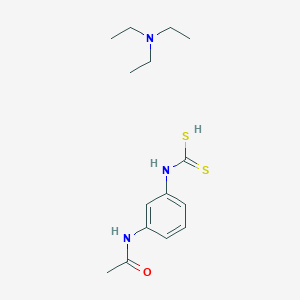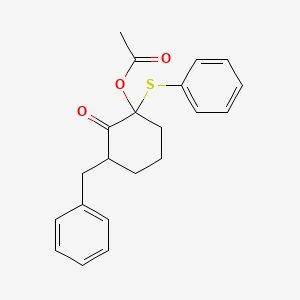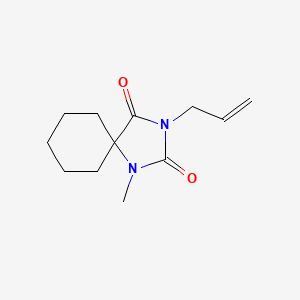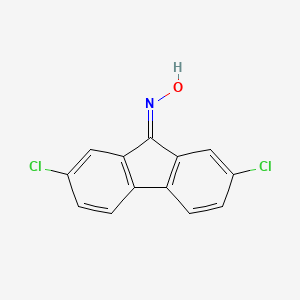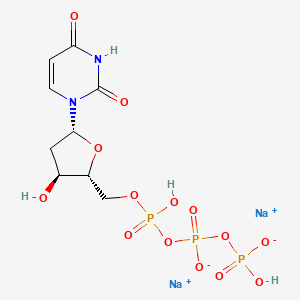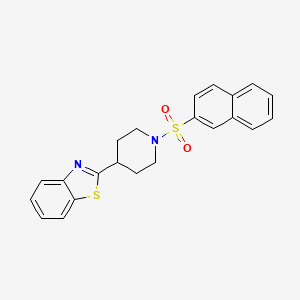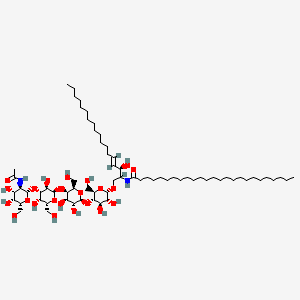
Globosides (GL4, Gb4, globotetraosyl Ceramide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- is a complex sphingolipid that plays a crucial role in cellular processes. Sphingolipids are essential components of biological membranes and are involved in various cellular functions, including cell signaling, apoptosis, and membrane structure . Ceramides, in particular, are intermediates in the biosynthesis of sphingolipids and are critical for maintaining membrane integrity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ceramides typically involves the condensation of a long-chain base, such as sphingosine, with a fatty acid. This process can be carried out through various synthetic routes, including de novo synthesis in the endoplasmic reticulum, where palmitoyl-CoA and serine are used as precursors . The intermediate sphinganine is then converted to ceramide through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of ceramides often involves biotechnological approaches, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and ability to produce ceramides in large quantities. The use of genetically engineered microorganisms to enhance ceramide production is also a common practice .
Chemical Reactions Analysis
Types of Reactions: Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of ceramides into other sphingolipids, such as sphingomyelin and glucosylceramides .
Common Reagents and Conditions: Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic reactions often involve specific enzymes like sphingomyelin synthase and glucosylceramide synthase .
Major Products: The major products formed from ceramide reactions include sphingomyelin, glucosylceramides, and other complex sphingolipids. These products play vital roles in cellular functions and are involved in various physiological processes .
Scientific Research Applications
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- has numerous scientific research applications. In chemistry, it is used to study membrane dynamics and lipid interactions . In biology, ceramides are investigated for their role in cell signaling and apoptosis . In medicine, ceramides are explored for their potential in treating skin disorders, metabolic diseases, and cardiovascular conditions . Industrially, ceramides are used in skincare products to improve skin barrier function and hydration .
Mechanism of Action
Ceramides exert their effects by integrating into cellular membranes and participating in signaling pathways. They are involved in the formation of lipid rafts, which are microdomains in the membrane that facilitate cell signaling and protein sorting . Ceramides also play a role in apoptosis by forming ceramide-enriched membrane domains that cluster receptor molecules and alter signal transduction .
Comparison with Similar Compounds
Ceramides are part of a larger family of sphingolipids, which include sphingomyelin, glucosylceramides, and gangliosides . Compared to these compounds, ceramides are unique in their ability to act as intermediates in sphingolipid biosynthesis and their role in apoptosis . Similar compounds include sphingosine, sphingomyelin, and glucosylceramides, each with distinct functions and properties .
Properties
Molecular Formula |
C69H128N2O23 |
|---|---|
Molecular Weight |
1353.8 g/mol |
IUPAC Name |
N-[(E,3R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]pentacosanamide |
InChI |
InChI=1S/C69H128N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-53(78)71-47(48(77)39-37-35-33-31-29-27-17-15-13-11-9-7-5-2)45-87-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)59(83)64(52(44-75)91-68)93-69-62(86)65(56(80)50(42-73)89-69)94-66-54(70-46(3)76)57(81)55(79)49(41-72)88-66/h37,39,47-52,54-69,72-75,77,79-86H,4-36,38,40-45H2,1-3H3,(H,70,76)(H,71,78)/b39-37+/t47?,48-,49-,50-,51-,52-,54-,55+,56+,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69-/m1/s1 |
InChI Key |
BIDGDAHARPMCIU-CEBHBINMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

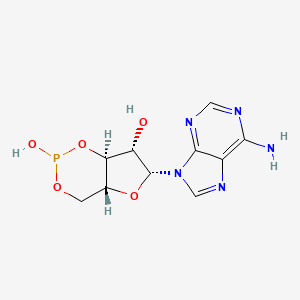
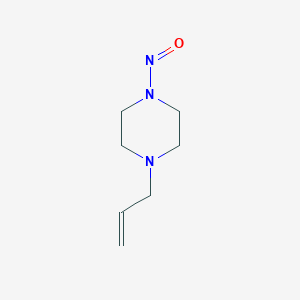
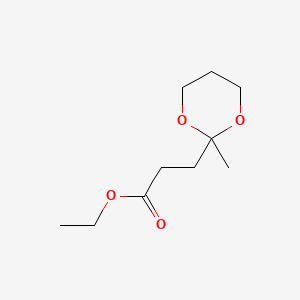
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
